![molecular formula C8H11N5O B1484060 3-(2-叠氮乙基)-2,4,6,7-四氢吡喃[4,3-c]吡唑 CAS No. 2098022-22-9](/img/structure/B1484060.png)

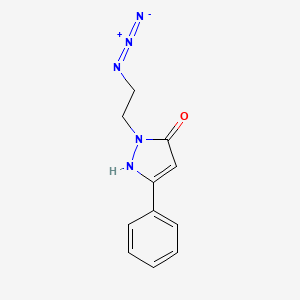

3-(2-叠氮乙基)-2,4,6,7-四氢吡喃[4,3-c]吡唑

描述

Synthesis Analysis

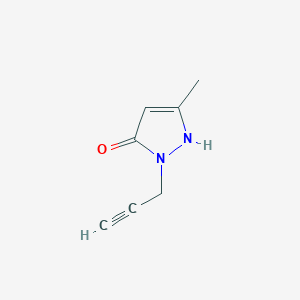

The synthesis of pyrano[2,3-c]pyrazole derivatives has seen significant progress in recent years, with the integration of green methodologies . Techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites have been employed . A synthetic route to the novel 3a,4-dihydro-3H,7H- and 4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazole ring systems from 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes has been developed .

Molecular Structure Analysis

The molecular formula of “3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is C8H11N5O2S . The average mass is 241.270 Da, and the monoisotopic mass is 241.063339 Da .

Chemical Reactions Analysis

Pyranopyrazoles, including “3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, have been synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The action of ethyl diazoacetate on phenylpropargyl in triethylamine and in the presence of zinc triflate as a catalyst leads to the corresponding pyrazole .

科学研究应用

Diversity-Oriented Synthesis and Library Creation

类似于“3-(2-叠氮乙基)-2,4,6,7-四氢吡喃[4,3-c]吡唑”的衍生物在多样性定向合成中有显著应用。Zaware等人(2011年)描述了一系列取代四氢吡喃的库的合成,其中包括通过点击化学反应改性的四氢吡喃衍生物。这个过程利用氧化碳-氢键活化,突显了该化合物在为生物筛选创建结构多样的非天然化合物方面的实用性(Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011)。

价键互变异构和结构分析

Mojzych等人(2014年)研究了新的吡唑并[4,3-e]四氮杂并[4,5-b][1,2,4]三嗪的价键互变异构,这些化合物与“3-(2-叠氮乙基)-2,4,6,7-四氢吡喃[4,3-c]吡唑”相关,展示了潜在的抗癌活性。他们的研究强调了由X射线分析确定的互变异构平衡和分子结构,有助于理解分子内相互作用及其对分子堆积的影响(Mojzych, Karczmarzyk, Wysocki, Urbańczyk-Lipkowska, & Żaczek, 2014)。

抗增殖活性和化学性质

Razmienė等人(2021年)专注于2,4,6,7-四取代-2H-吡唑并[4,3-c]吡啶的合成和抗增殖活性,为其诱导细胞死亡的潜力以及其用于pH感测的荧光性能提供了见解。这项研究强调了该化合物在癌症研究中的适用性,以及作为生化研究工具的实用性(Razmienė, Řezníčková, Dambrauskienė, Ostruszka, Kubala, Žukauskaitė, Kryštof, & Šačkus, 2021)。

绿色合成方法

Al-Matar等人(2010年)探讨了吡喃[2,3-c]-吡唑的绿色合成方法,强调了无溶剂方法。这种方法强调了在创建吡唑衍生物时环保合成技术的重要性,符合可持续化学原则(Al-Matar, Khalil, Adam, & Elnagdi, 2010)。

安全和危害

While specific safety data for “3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is not available, pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

The future directions in the research of pyrano[2,3-c]pyrazole derivatives, including “3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, involve the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . The focus is also on solvent selection with water as a renewable and non-toxic medium, and solvent-free conditions .

作用机制

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets. For instance, some pyrazole compounds have been found to inhibit the activity of enzymes like the human Chk1 kinase . .

Mode of Action

The mode of action of pyrazole compounds can vary greatly depending on their specific structure and the biological target they interact with. Some pyrazole compounds work by inhibiting enzyme activity, while others might interact with cell receptors or other biological molecules

Biochemical Pathways

Pyrazole compounds can affect a variety of biochemical pathways depending on their specific targets. For example, if a pyrazole compound inhibits an enzyme, it could affect the biochemical pathway that the enzyme is involved in

Result of Action

The result of a compound’s action can vary greatly depending on its mode of action and the biochemical pathways it affects. Some pyrazole compounds have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties

属性

IUPAC Name |

3-(2-azidoethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c9-13-10-3-1-7-6-5-14-4-2-8(6)12-11-7/h1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADXHWGRSFDXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1NN=C2CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

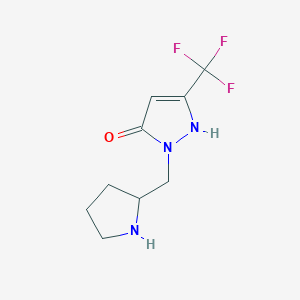

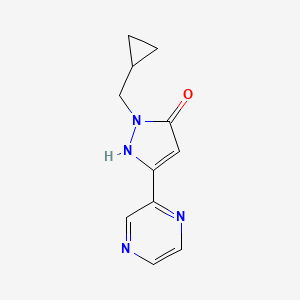

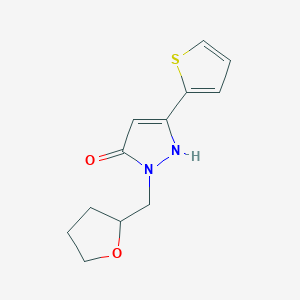

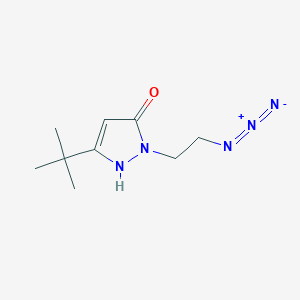

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1483991.png)

![Methyl 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1483993.png)

![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1483994.png)